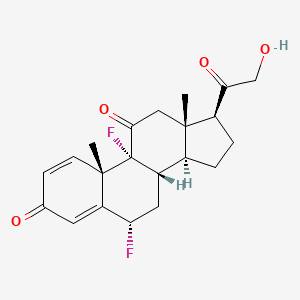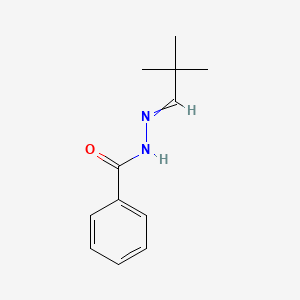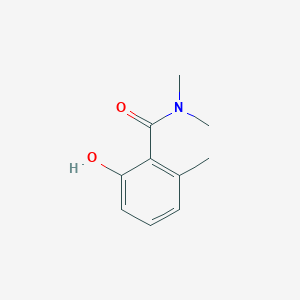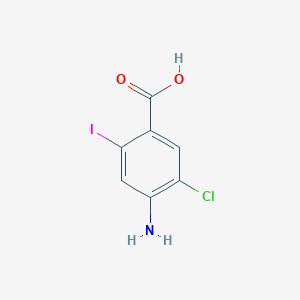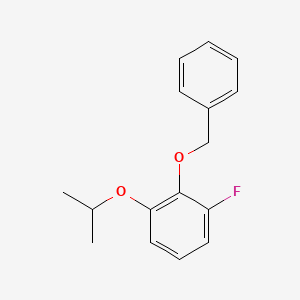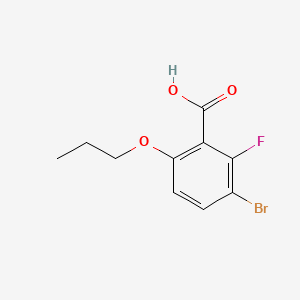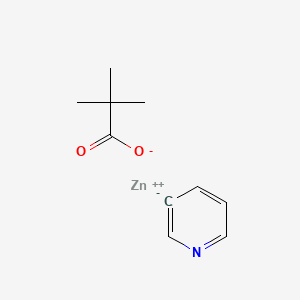
zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide involves the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid in dichloromethane . The resulting product is then treated with diethylzinc to form the desired zinc complex. This method yields the compound in medium quantities and involves characterization techniques such as NMR, IR, UV-vis, and ESI-MS spectroscopy, as well as X-ray diffraction analysis .
化学反応の分析
Zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide undergoes various chemical reactions, including catalytic Michael addition reactions . It acts as a highly efficient catalyst for the thiol-Michael addition of thiols to α,β-unsaturated ketones in ethanol at room temperature . The catalytic mechanism involves the formation of a zinc-thiol complex, which facilitates the addition reaction. Common reagents used in these reactions include thiols and α,β-unsaturated ketones .
科学的研究の応用
This compound has several scientific research applications, particularly in the fields of chemistry and catalysis. It is used as a catalyst in Michael addition reactions, which are important in the synthesis of various organic compounds . Additionally, zinc complexes with pyridine-N-oxide ligands have shown potential in biological applications, including antimicrobial activities . The unique properties of zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide make it a valuable compound for research in both chemistry and biology .
作用機序
The mechanism of action of zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide involves its role as a catalyst in chemical reactions. The zinc ion in the complex acts as a Lewis acid, coordinating with the reactants and facilitating the formation of the desired products . The pyridine-N-oxide ligands provide stability to the zinc complex and enhance its catalytic activity . The molecular targets and pathways involved in its mechanism of action are primarily related to its catalytic properties and interactions with reactants .
類似化合物との比較
Zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide can be compared with other zinc complexes supported by pyridine-N-oxide ligands. Similar compounds include zinc complexes with dipyridylpyrrole N-oxide ligands, which also exhibit catalytic properties and are used in similar reactions . The uniqueness of this compound lies in its specific ligand structure and the resulting catalytic efficiency .
Conclusion
This compound is a versatile compound with significant potential in scientific research. Its unique properties and catalytic activity make it valuable for various applications in chemistry and biology. The synthesis, chemical reactions, and mechanism of action of this compound highlight its importance in the field of catalysis and its potential for further research and development.
特性
分子式 |
C10H13NO2Zn |
|---|---|
分子量 |
244.6 g/mol |
IUPAC名 |
zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide |
InChI |
InChI=1S/C5H4N.C5H10O2.Zn/c1-2-4-6-5-3-1;1-5(2,3)4(6)7;/h1-2,4-5H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChIキー |
VUSYGGRRFLTIBJ-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C(=O)[O-].C1=C[C-]=CN=C1.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


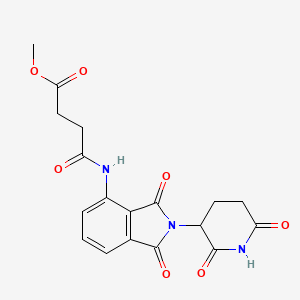

![6-[2-[Tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B14771029.png)
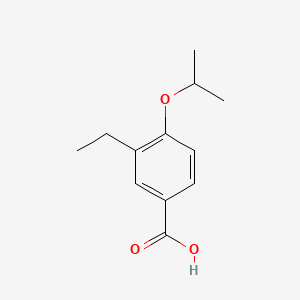
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14771041.png)
![13-(1,2-dinaphthalen-2-yl-2-phenylmethoxyethoxy)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14771045.png)
